Dibenzyldimethylammonium methyl sulphate
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Overview
Description
Dibenzyldimethylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C17H23NO4S. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles and interact with biological membranes, making it valuable in both chemical and biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyldimethylammonium methyl sulphate typically involves the quaternization of dimethylamine with benzyl chloride, followed by the reaction with methyl sulphate. The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibenzyldimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Dibenzyldimethylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a surfactant in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of dibenzyldimethylammonium methyl sulphate involves its interaction with biological membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where it targets the phospholipid membranes of bacteria .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.
Uniqueness
Dibenzyldimethylammonium methyl sulphate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .
Properties
CAS No. |
74070-70-5 |
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Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
dibenzyl(dimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C16H20N.CH4O4S/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12H,13-14H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BLHUAXIDWCQEPL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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